molecular formula C19H18ClN3O3S B11614948 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B11614948
M. Wt: 403.9 g/mol
InChI Key: FXVRXYZASCBUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form oxadiazole intermediates . These intermediates are then further reacted with various reagents to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C19H18ClN3O3S/c1-2-13-7-3-5-9-15(13)21-17(24)12-27-19-23-22-18(26-19)11-25-16-10-6-4-8-14(16)20/h3-10H,2,11-12H2,1H3,(H,21,24)

InChI Key

FXVRXYZASCBUFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.